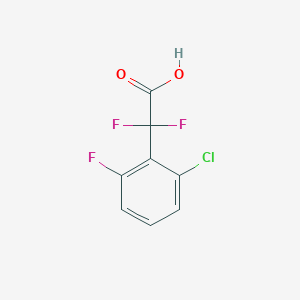

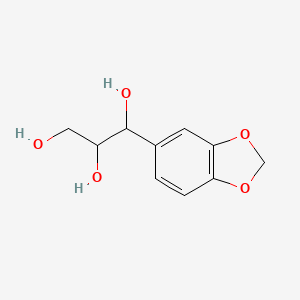

![molecular formula C19H19N3O3S B2509273 2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1009596-69-3](/img/structure/B2509273.png)

2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which this compound is a part of, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis

The molecular structure of this compound was established by the combined practice of UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry . The compound is a part of the 1,3,4-oxadiazole family, which are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring .Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazole derivatives involve a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Physical And Chemical Properties Analysis

The compound is a light yellow powder with a melting point of 294-295°C . The IR spectrum shows peaks at 3624.25 (OH), 3024.38 (CH), 1667.14 (C=O), 1589.34 (C=N), 1554.63 (C=C), 1402.25 (OH), 1247.94 (C–O–C), 1126.43 (CH), 933.70, 862.18, 769.60 (CH) .科学的研究の応用

Synthesis and Conversion in Solvents The compound undergoes various transformations in different solvents, as highlighted by the study of its diastereomers. Sedova et al. (2014) described the Biginelli reaction leading to the predominant formation of specific diastereomers of this compound class in DMF and DMSO solutions. These diastereomers undergo ring opening, establishing a three-component equilibrium between predominant compounds and two minor diastereomers. This equilibrium varies with the solvent used, demonstrating the compound's reactivity and potential utility in chemical synthesis processes (Sedova et al., 2014).

Crystal Structure Analysis Gumus et al. (2019) investigated the crystal structure and Hirshfeld surface analysis of related derivatives. Their study provided insights into the molecular interactions and structural characteristics in the crystalline state, highlighting the potential of these compounds for further structural and functional studies (Gumus et al., 2019).

Unexpected Transformations and Isomerization Sedova et al. (2017) observed unexpected transformations and slow isomerization of similar compounds in DMSO solutions. This study indicated the possibility of unanticipated chemical behavior under specific conditions, offering avenues for novel synthetic pathways and compound derivations (Sedova et al., 2017).

Synthesis of Novel Derivatives Rajanarendar et al. (2008) presented a method for synthesizing novel derivatives involving this compound class. The process involved condensation, reduction, treatment with specific reactants, and ring closure via acetal formation. This study showcases the versatility of these compounds in synthesizing structurally unique derivatives with potential applications in various fields (Rajanarendar et al., 2008).

Biological Activity Studies Ziaie et al. (2017) and Lee et al. (2010) conducted studies to evaluate the antimicrobial, antifungal, and antiproliferative activities of certain derivatives. These studies underline the potential therapeutic applications and the importance of understanding the biological interactions of these compounds (Ziaie et al., 2017); (Lee et al., 2010).

作用機序

The mechanism of action of 1,3,4-oxadiazole derivatives is often studied in the context of their antimicrobial potential. The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase to assess their antibacterial potential as peptide deformylase inhibitor .

将来の方向性

The future directions of research on this compound and its derivatives could involve further exploration of their antimicrobial potential, given the worldwide development of antimicrobial resistance . Additionally, more studies could be conducted to investigate their physicochemical and structural properties, as well as their potential applications in other fields.

特性

IUPAC Name |

9,13-dimethyl-10-(3-methylphenyl)-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-11-5-4-6-13(9-11)21-18(26)20-17-12(2)19(21,3)25-16-8-7-14(22(23)24)10-15(16)17/h4-10,12,17H,1-3H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLTWBRODQBWCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2509192.png)

![2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2509195.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime](/img/structure/B2509199.png)

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2509200.png)

![3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509201.png)

![2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide](/img/structure/B2509202.png)

methylidene}amino 4-methylbenzoate](/img/structure/B2509204.png)

![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)

![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)